Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, also known as (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one, is a complex organic compound characterized by its unique octahydro-7a-methyl-4H-inden-4-one core structure. This compound features a 2,2-dimethoxy-1-methylethyl substituent, which contributes to its stereochemistry and reactivity. The compound's stereochemical configuration is defined by the (1R,3aR,7aR) and (1S) designations, indicating specific spatial arrangements of its atoms.
This compound is classified as a member of the class of organic compounds known as indanones. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 254.36 g/mol. It is listed under the Chemical Abstracts Service number 957214-01-6, which facilitates its identification in chemical databases .
The synthesis of Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one typically involves several key steps:
The reactions involving this compound require specific conditions for optimal yield and selectivity:
Utilization of transition metal catalysts can enhance both reactivity and selectivity during these transformations.
The molecular structure of Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one can be described using various representations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.36 g/mol |
| IUPAC Name | 1-(1,1-dimethoxypropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
| InChI | InChI=1S/C15H26O3/c1... |
| InChI Key | FXUVMZRJUQLXGF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
These structural details reveal insights into its functional groups and potential reactivity .
Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one can undergo various chemical reactions depending on its functional groups:
The specific products formed are contingent upon the reagents and conditions applied during these reactions.
The mechanism of action for Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one involves its interaction with biological targets such as enzymes or receptors. The compound's functional groups enable it to modulate enzyme activity or receptor signaling pathways, influencing various biological processes . The precise molecular targets depend on the context in which the compound is utilized.
The physical properties of Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one include:
| Property | Value |
|---|---|
| Boiling Point | 320.1 ± 12.0 °C (Predicted) |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) |
These properties are crucial for understanding its behavior in various chemical environments .
Dimethoxypropan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one has significant applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7